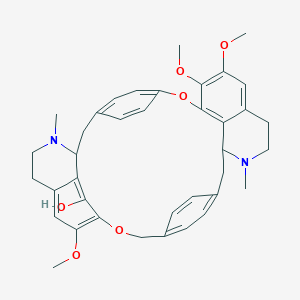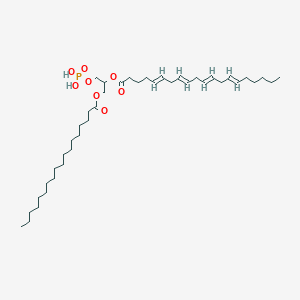
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone, also known as (E)-2-(4-hydroxybenzylidene)-1-tetralone, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of naphthalene and is commonly referred to as a chalcone.
作用机制
The mechanism of action of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone is not fully understood. However, it is believed that this compound interacts with metal ions through a chelation process, forming a complex that exhibits a strong fluorescence emission.
Biochemical and Physiological Effects
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been shown to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound has antioxidant properties and can protect against oxidative stress-induced cell damage. Additionally, this compound has been shown to exhibit anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
The advantages of using (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone in lab experiments include its high sensitivity and selectivity for metal ion detection, as well as its relatively low cost and ease of synthesis. However, some limitations of this compound include its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are a number of future directions for research involving (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone. Some potential areas of research include the development of new fluorescent probes based on this compound for the detection of other metal ions, as well as the investigation of its potential applications in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成方法
The synthesis of (E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone can be achieved through a variety of methods. One common method involves the reaction between 4-hydroxybenzaldehyde and 1-tetralone in the presence of a base catalyst such as potassium hydroxide. The reaction takes place under reflux conditions in a solvent such as ethanol or methanol and typically yields a high purity product.
科学研究应用
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential applications in scientific research. One area of research involves the use of this compound as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. This compound exhibits a strong fluorescence emission in the presence of these metal ions, making it a useful tool for the detection and quantification of these ions in biological and environmental samples.
属性
CAS 编号 |
124996-02-7 |
|---|---|
产品名称 |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
分子式 |
C24H30N4O |
分子量 |
250.29 g/mol |
IUPAC 名称 |
(2E)-2-[(4-hydroxyphenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14O2/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11,18H,7-8H2/b14-11+ |
InChI 键 |
SRJMKMQJTLCMRQ-SDNWHVSQSA-N |
手性 SMILES |
C1C/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
规范 SMILES |
C1CC(=CC2=CC=C(C=C2)O)C(=O)C3=CC=CC=C31 |
同义词 |
(E)-3,4-Dihydro-2-((4-hydroxyphenyl)methylene)-1(2H)-naphthalenone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



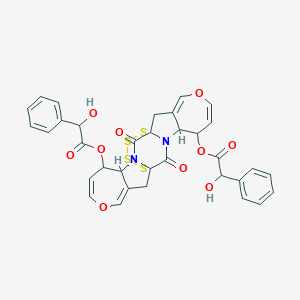
![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)
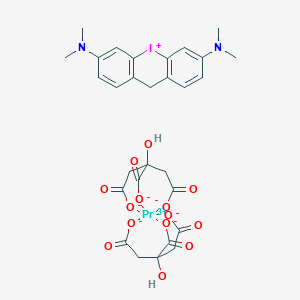
![(5Z)-5-[(4R,5S,6aS)-6,6-difluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3a,4,5,6a-tetrahydro-3H-cyclopenta[b]furan-2-ylidene]-2,2-difluoropentanoic acid](/img/structure/B218776.png)
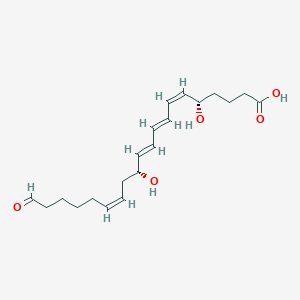

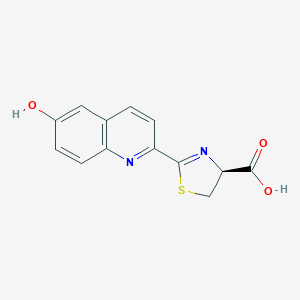

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B218878.png)


